

# A Head-to-Head Comparison of Pan-TEAD Inhibitors in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

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For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of emerging pan-TEAD inhibitors. These agents, which primarily target the YAP/TAZ-TEAD transcriptional complex, represent a promising therapeutic strategy for cancers driven by Hippo pathway dysregulation.

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis.[1] Its dysregulation leads to the nuclear translocation of transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif), which then bind to the TEAD family of transcription factors (TEAD1-4). This interaction drives the expression of genes that promote cancer cell growth, survival, and metastasis. Consequently, inhibiting the YAP/TAZ-TEAD interaction has become a focal point for oncology drug discovery.

Most current pan-TEAD inhibitors function by binding to a conserved lipid pocket on TEAD proteins. This pocket is the site of a critical post-translational modification, S-palmitoylation, which is essential for TEAD's interaction with YAP and TAZ. By occupying this pocket, these small molecules allosterically disrupt the YAP/TAZ-TEAD protein-protein interface, effectively shutting down oncogenic signaling. This guide compares several leading pan-TEAD inhibitors based on available preclinical data.

# At a Glance: Comparative Efficacy of Pan-TEAD Inhibitors



The following tables summarize the biochemical and cellular activities of prominent pan-TEAD inhibitors. Direct comparison of absolute values should be approached with caution, as experimental conditions may vary between studies.

Table 1: Biochemical Activity of Pan-TEAD Inhibitors

Inhibitor	Target(s )	Assay Type	IC50 (TEAD1)	IC50 (TEAD2)	IC50 (TEAD3)	IC50 (TEAD4)	Referen ce(s)
GNE- 7883	Pan- TEAD	TR-FRET (YAP- TEAD Interactio n)	1.1 nM	1.3 nM	1.4 nM	4.3 nM	[2]
MYF-03- 176	Pan- TEAD	Palmitoyl ation Assay	47 nM	-	32 nM	71 nM	[3]
K-975 (VT104)	Pan- TEAD	Protein- Protein Interactio n	Potent Inhibition	-	-	Potent Inhibition	[4]
IK-930	TEAD Paralog- Selective	-	Potent Inhibition	-	-	-	[5]

Note: Specific IC50 values for K-975 and IK-930 in standardized biochemical assays are not consistently reported in publicly available literature. These compounds are known to potently inhibit TEAD activity through disruption of the YAP/TAZ interaction.

Table 2: Cellular Activity of Pan-TEAD Inhibitors



Inhibitor	Cell Line	Assay Type	IC50 / EC50	Reference(s)
GNE-7883	OVCAR-8 (Ovarian)	Cell Viability	~10 nM	[6]
MYF-03-176	NCI-H226 (Mesothelioma)	TEAD Reporter Assay	11 nM	[3][7]
K-975 (VT104)	NCI-H226 (Mesothelioma)	Cell Viability (CTG)	42 nM	[8]
IK-930	Hippo-deficient cells	Cell Proliferation	<100 nM	[9]

Table 3: In Vivo Efficacy of Pan-TEAD Inhibitors

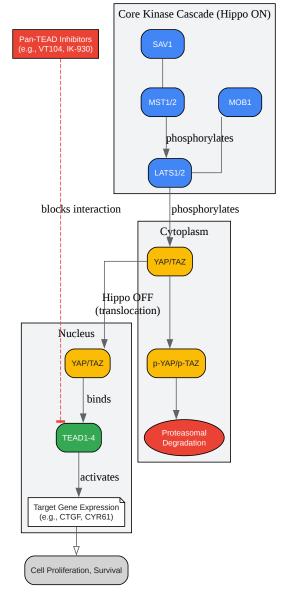
Inhibitor	Cancer Model	Dosing	Outcome	Reference(s)
GNE-7883	OVCAR-8 Xenograft	250 mg/kg	Strong antitumor efficacy	[6][10]
MYF-03-176	NCI-H226 Xenograft	30-75 mg/kg, p.o. BID	Significant tumor regression (54-68%)	[3][7]
K-975 (VT104)	NCI-H226 Xenograft	0.3-3 mg/kg, p.o.	Dose-dependent tumor growth blockage	[8]
IK-930	Mesothelioma Xenograft	Oral daily dosing	Antitumor activity	[5][11]

## **Signaling Pathway and Mechanism of Action**

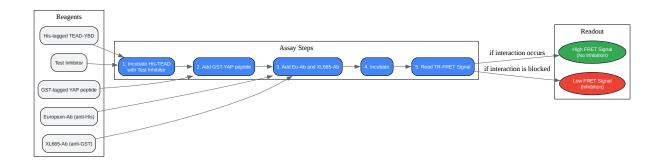
Pan-TEAD inhibitors primarily act by disrupting the Hippo-YAP/TAZ-TEAD signaling axis. The diagram below illustrates this pathway and the point of intervention for these inhibitors.











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- To cite this document: BenchChem. [A Head-to-Head Comparison of Pan-TEAD Inhibitors in Oncology Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12370166#head-to-head-comparison-of-pan-tead-inhibitors]

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